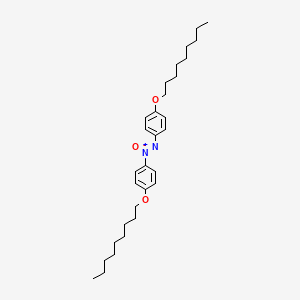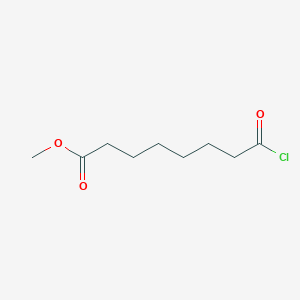
Picropodophyllotoxone
Vue d'ensemble
Description
Picropodophyllotoxone is a compound with the molecular formula C22H20O8 and a molecular weight of 412.39 . It is a natural compound extracted from plants.
Molecular Structure Analysis
The molecular structure of a compound like Picropodophyllotoxone can be analyzed using various techniques such as Molecular Dynamics Simulations, Structural Analysis, and other methods . These techniques can provide insights into the compound’s stability, reactivity, and other properties.Applications De Recherche Scientifique
Cancer Treatment: Apoptosis Induction
Picropodopyllotoxone has been studied for its potential in inducing apoptosis in cancer cells, particularly in esophageal squamous cell carcinoma (ESCC) . It operates through the ROS-mediated JNK/P38 MAPK pathways , leading to cell cycle arrest and apoptosis . This suggests its potential as a new anti-cancer drug.
Antitumor Properties
As an epimer of podophyllotoxin, Picropodopyllotoxone exhibits significant antitumor properties. It has been used as a precursor compound for the synthesis of chemotherapeutic agents like etoposide and teniposide , which are frontline treatments for various cancers .
Anticholinesterase Activity
Research has shown that Picropodopyllotoxone has notable anticholinesterase activity , which is crucial for neuroprotective applications. This activity is associated with the inhibition of acetyl- and butyrylcholinesterase, enzymes involved in neurological functions .
Antifungal and Insecticidal Uses
Picropodopyllotoxone also has applications as an antifungal and insecticidal agent . Its efficacy in these areas expands its potential use beyond medical applications to agricultural and environmental fields .
Treatment of Genital Warts
The compound has been applied in the treatment of genital warts, leveraging its ability to inhibit microtubule assembly. This application demonstrates its versatility in addressing various human health conditions .
Research on Diffuse Large B-Cell Lymphoma
Picropodopyllotoxone has been investigated for its role in inhibiting the proliferation and survival of diffuse large B-cell lymphoma cells . It presents a promising drug candidate for the treatment of this disease due to its low toxicity and inhibitory effects .
Mécanisme D'action
Target of Action
Picropodopyllotoxone, also known as Picropodophyllone, primarily targets the insulin-like growth factor 1 receptor (IGF1R) in cells . IGF1R is a receptor tyrosine kinase that is overexpressed in a variety of human cancers and plays a critical role in the growth and survival of many types of cancer cells .
Mode of Action
Picropodopyllotoxone interacts with IGF1R by specifically inhibiting its activity and downregulating its cellular expression .
Biochemical Pathways
The interaction of Picropodopyllotoxone with IGF1R affects several biochemical pathways. By inhibiting IGF1R, Picropodopyllotoxone disrupts the signaling pathways that are crucial for cancer cell growth and survival . The exact biochemical pathways affected by Picropodopyllotoxone and their downstream effects are still under investigation.
Pharmacokinetics
It is known that picropodopyllotoxone, like other natural compounds, may have low bioavailability
Result of Action
The inhibition of IGF1R by Picropodopyllotoxone results in the suppression of tumor cell proliferation and the induction of tumor cell apoptosis . This means that Picropodopyllotoxone can effectively inhibit the growth of cancer cells and induce their programmed cell death .
Action Environment
The action, efficacy, and stability of Picropodopyllotoxone can be influenced by various environmental factors. For instance, the presence of certain bacteria can modify the structure of Picropodopyllotoxone . .
Propriétés
IUPAC Name |
(5aR,8aS,9R)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[5,6-f][1,3]benzodioxole-5,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-19H,8-9H2,1-3H3/t13-,18+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCQYPPCSYRZOT-MJXNMMHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(=O)C4=CC5=C(C=C24)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3[C@H](COC3=O)C(=O)C4=CC5=C(C=C24)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197246 | |
| Record name | Picropodopyllotoxone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Picropodopyllotoxone | |
CAS RN |
477-48-5 | |
| Record name | (-)-Picropodophyllone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Picropodopyllotoxone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picropodopyllotoxone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural characteristics of Picropodophyllone?
A1: Picropodophyllone is characterized by its aryltetralin skeleton, a common feature of podophyllotoxin-related lignans. It possesses a lactone ring, a ketone group at C-9, and various substituents on the aromatic rings that influence its biological activity.
Q2: Can you elaborate on the methods used to identify and quantify Picropodophyllone in plant extracts?
A2: Thin Layer Chromatography (TLC) coupled with scanning densitometry has been successfully employed for the separation and quantification of Picropodophyllone and other lignans in plant materials like Diphylleia sinensis []. High-Performance Liquid Chromatography (HPLC) is another powerful technique used for the identification and analysis of aryltetralin lignans, including Picropodophyllone [, ].
Q3: Has Picropodophyllone been chemically synthesized, and what insights have these syntheses provided?
A3: Yes, several total syntheses of (±)-Picropodophyllone have been reported [, , , , , ]. These syntheses often involve strategies like cyclopropanation of chalcones followed by ring expansion to form the tetralone core, highlighting the key structural features of this molecule. Additionally, biomimetic approaches mimicking the biosynthetic pathways in plants, using reagents like CrO3-HBF4-MeCN, have also been explored [].
Q4: What is known about the stability of Picropodophyllone?
A4: While specific stability data for Picropodophyllone may be limited in the provided research, the presence of the lactone ring and ketone group suggests potential sensitivity to hydrolytic conditions (e.g., strong acids or bases). Further research is needed to fully characterize its stability profile under various conditions such as temperature, pH, and exposure to light and oxygen.
Q5: Have any studies investigated the potential environmental impact of Picropodophyllone?
A5: The provided research does not delve into the environmental impact or degradation of Picropodophyllone. Considering its natural origin and potential biological activity, future studies assessing its ecotoxicological effects and degradation pathways would be valuable.
Q6: Is there any information about the potential immunogenicity or interaction of Picropodophyllone with drug transporters and metabolizing enzymes?
A6: The provided research focuses primarily on the chemical synthesis and characterization of Picropodophyllone, with limited information regarding its pharmacological properties, including immunogenicity, drug transporter interactions, or effects on metabolizing enzymes. Further research is needed to explore these aspects.
Q7: Are there alternative compounds or substitutes with similar structural features or biological activities to Picropodophyllone?
A7: Yes, the research highlights several compounds structurally related to Picropodophyllone, including podophyllotoxin, dehydropodophyllotoxin, and podophyllotoxone [, , , , ]. These compounds, often found alongside Picropodophyllone in plant sources, share the aryltetralin core and exhibit various biological activities, making them interesting subjects for comparative studies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



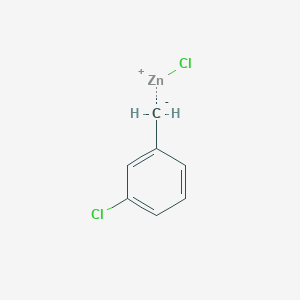
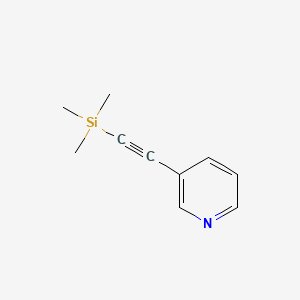

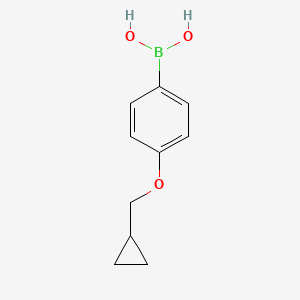
![1-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide](/img/structure/B1587503.png)
![[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B1587505.png)
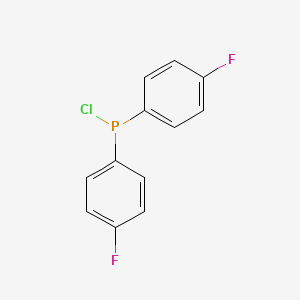


![Methyl 2-aminobenzo[d]thiazole-4-carboxylate](/img/structure/B1587512.png)

